Cas no 896378-91-9 (8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)

8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
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- (3-methoxyphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
- 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane
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- インチ: 1S/C22H26N2O5S/c1-17-6-8-20(9-7-17)30(26,27)24-14-15-29-22(24)10-12-23(13-11-22)21(25)18-4-3-5-19(16-18)28-2/h3-9,16H,10-15H2,1-2H3
- InChIKey: SVMDQWAEWMAWDU-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(OC)=C1)(N1CCC2(OCCN2S(C2=CC=C(C)C=C2)(=O)=O)CC1)=O
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2663-0027-5mg |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-40mg |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-3mg |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-10mg |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-10μmol |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-20μmol |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-100mg |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-1mg |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-2μmol |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2663-0027-5μmol |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane |
896378-91-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decaneに関する追加情報
Professional Introduction to Compound with CAS No. 896378-91-9 and Product Name: 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane
Compound with the CAS number 896378-91-9 and the product name 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of spirocyclic oxazoline derivatives, which have garnered considerable attention due to their unique structural properties and potential biological activities. The presence of both 3-methoxybenzoyl and 4-methylbenzenesulfonyl substituents in the molecule imparts distinct electronic and steric characteristics, making it a promising candidate for further investigation in drug discovery.
The spirocyclic structure of this compound, featuring a 1-oxa-4,8-diazaspiro4.5decane core, contributes to its rigidity and stability, which are often desirable traits in pharmacological agents. The oxazoline ring introduces a nitrogen atom into the molecular framework, which can participate in hydrogen bonding interactions with biological targets. This feature is particularly relevant in the design of small molecule inhibitors targeting protein-protein interactions, a critical aspect of modern drug development.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to exhibit high binding affinity and selectivity. The 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane molecule has been investigated for its potential role in modulating various biological pathways. For instance, its structural motif has shown promise in inhibiting enzymes involved in inflammatory responses and cancer progression. The methoxy group on the benzoyl moiety is particularly noteworthy, as it can influence the compound's solubility and metabolic stability, factors that are crucial for drug efficacy.
The 4-methylbenzenesulfonyl substituent further enhances the compound's pharmacological profile by introducing a sulfonamide-like moiety. Sulfonamides are well-known for their biological activity and have been widely used in the development of antibiotics, antivirals, and anti-inflammatory drugs. The combination of these functional groups in 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane suggests that it may exhibit multifaceted biological effects, making it a valuable scaffold for medicinal chemists.
In the context of current research trends, this compound aligns with the growing interest in structure-based drug design. High-throughput screening and computational modeling have enabled researchers to identify novel molecular architectures with enhanced pharmacological properties. The spirocyclic oxazoline derivative described here has been computationally analyzed to predict its binding interactions with potential target proteins. These studies have revealed that the compound can effectively engage with key residues in enzyme active sites, suggesting its suitability for developing targeted therapies.
Experimental validation of these computational findings has been conducted using various biochemical assays. Initial results indicate that 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane exhibits inhibitory activity against several enzymes relevant to diseases such as cancer and inflammation. The potency and selectivity observed in these assays underscore the compound's potential as a lead molecule for further optimization.
The synthesis of this compound presents an interesting challenge due to its complex spirocyclic structure. Advanced synthetic methodologies have been employed to construct the oxazoline ring while maintaining regioselectivity and yield efficiency. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have played a crucial role in achieving the desired molecular architecture. These synthetic advancements not only contribute to the accessibility of this compound but also provide insights into general strategies for constructing similar scaffolds.
Future directions in the study of 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. Additionally, modifications to the substituents on the benzoyl and sulfonyl groups may be investigated to improve solubility, bioavailability, and target specificity. Collaborative efforts between computational chemists and experimental biologists will be essential in translating these findings into tangible therapeutic applications.
The significance of this compound extends beyond its immediate pharmacological applications. It serves as a valuable tool for understanding structure-function relationships in spirocyclic derivatives, providing insights that can guide future drug discovery efforts. As research continues to uncover new biological targets and mechanisms, compounds like 8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane will remain at the forefront of pharmaceutical innovation.
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